molecular formula C15H16FN3O3S B6462606 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2549001-03-6

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No. B6462606
CAS RN: 2549001-03-6
M. Wt: 337.4 g/mol
InChI Key: VRSBKNPIBBPTBO-UHFFFAOYSA-N
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Description

The compound “5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several atoms including carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine . The crystal structure of a similar compound, 1-[5-(2-fluorophenyl)-1-(pyridine-3-sulfonyl)-1H-pyrrol-3-yl]-N-methylmethanaminium 3-carboxyprop-2-enoate, has been studied .

Scientific Research Applications

5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. It has been studied as an anti-inflammatory and analgesic agent, and has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine in laboratory experiments has several advantages and limitations. One advantage is that this compound is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, inflammatory mediators, and other molecules involved in inflammation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, and has been shown to inhibit the growth of certain cancer cell lines. A limitation of this compound is that it is a relatively unstable compound, and is prone to degradation when exposed to light or heat. Additionally, the synthesis of this compound is a multi-step process, which can be time-consuming and costly.

Future Directions

The potential future directions for 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine include further research into its potential applications in cancer research, as well as its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research into the synthesis of this compound and its stability could lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new and more effective anti-inflammatory and analgesic agents. Finally, research into the potential use of this compound in other fields, such as drug delivery and gene therapy, could lead to new and innovative treatments.

Synthesis Methods

The synthesis of 5-fluoro-2-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine is a multi-step process that begins with the preparation of the starting material, 3-chloro-4-fluoropyridine. This is achieved through a reaction of 4-fluorobenzonitrile with thionyl chloride, followed by a reaction with pyridine. The resulting 3-chloro-4-fluoropyridine is then reacted with 1-(pyridine-3-sulfonyl)pyrrolidin-3-yl chloride in the presence of sodium hydroxide to obtain this compound.

properties

IUPAC Name

5-fluoro-2-[(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c16-13-3-4-15(18-8-13)22-11-12-5-7-19(10-12)23(20,21)14-2-1-6-17-9-14/h1-4,6,8-9,12H,5,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSBKNPIBBPTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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